molecular formula C9H10N2O B12070277 6-methoxy-1H-indol-2-amine

6-methoxy-1H-indol-2-amine

Cat. No.: B12070277
M. Wt: 162.19 g/mol
InChI Key: ASOBXMNNSJAFRP-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound features a methoxy group at the 6th position and an amino group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-indol-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 6-methoxyindole.

    Nitration: The 6-methoxyindole undergoes nitration to introduce a nitro group at the 2nd position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Leads to the formation of secondary or tertiary amines.

    Substitution: Results in halogenated or nitrated indole derivatives.

Scientific Research Applications

6-Methoxy-1H-indol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyindole: Lacks the amino group at the 2nd position.

    1H-Indol-2-amine: Lacks the methoxy group at the 6th position.

    6-Hydroxy-1H-indol-2-amine: Has a hydroxy group instead of a methoxy group at the 6th position.

Uniqueness

6-Methoxy-1H-indol-2-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical and biological properties. The methoxy group enhances lipophilicity, while the amino group increases the compound’s ability to form hydrogen bonds, making it a versatile molecule for various applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-1H-indol-2-amine

InChI

InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,10H2,1H3

InChI Key

ASOBXMNNSJAFRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)N

Origin of Product

United States

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